molecular formula C10H13Cl2NO3 B13556062 3-(2-Aminopropoxy)-5-chlorobenzoic acid hydrochloride

3-(2-Aminopropoxy)-5-chlorobenzoic acid hydrochloride

Cat. No.: B13556062
M. Wt: 266.12 g/mol
InChI Key: RKCFHQSMXGIPQD-UHFFFAOYSA-N
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Description

3-(2-Aminopropoxy)-5-chlorobenzoic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of an aminopropoxy group attached to a chlorobenzoic acid moiety, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminopropoxy)-5-chlorobenzoic acid hydrochloride typically involves the reaction of 5-chlorosalicylic acid with 2-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate higher volumes, and additional purification steps may be employed to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminopropoxy)-5-chlorobenzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom or other functional groups are replaced by different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the original compound.

Scientific Research Applications

3-(2-Aminopropoxy)-5-chlorobenzoic acid hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be employed in biochemical studies to investigate its interactions with biological molecules.

    Medicine: The compound has potential therapeutic applications and may be studied for its pharmacological properties.

    Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-(2-Aminopropoxy)-5-chlorobenzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The aminopropoxy group and chlorobenzoic acid moiety may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Aminopropoxy)-2-chlorobenzoic acid hydrochloride
  • 3-(2-Aminopropoxy)-4-chlorobenzoic acid hydrochloride

Uniqueness

3-(2-Aminopropoxy)-5-chlorobenzoic acid hydrochloride is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties compared to similar compounds. The position of the chlorine atom and the aminopropoxy group can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C10H13Cl2NO3

Molecular Weight

266.12 g/mol

IUPAC Name

3-(2-aminopropoxy)-5-chlorobenzoic acid;hydrochloride

InChI

InChI=1S/C10H12ClNO3.ClH/c1-6(12)5-15-9-3-7(10(13)14)2-8(11)4-9;/h2-4,6H,5,12H2,1H3,(H,13,14);1H

InChI Key

RKCFHQSMXGIPQD-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC(=CC(=C1)C(=O)O)Cl)N.Cl

Origin of Product

United States

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